tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate: is a synthetic organic compound that features both imidazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with imidazole carboxylic acid derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole and piperazine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Serves as a building block in organic synthesis.
Uniqueness: tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate is unique due to its combination of imidazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
2423320-01-6 |
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Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.3 |
Purity |
95 |
Origin of Product |
United States |
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